6-Methoxy-2-(4-nitrobenzoyl)pyridine

Description

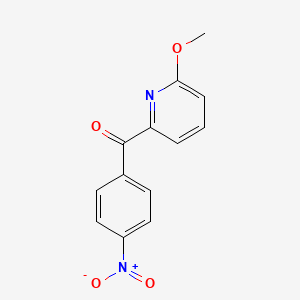

6-Methoxy-2-(4-nitrobenzoyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methoxy group at position 6 and a 4-nitrobenzoyl moiety at position 2.

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-19-12-4-2-3-11(14-12)13(16)9-5-7-10(8-6-9)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOYEEYHNJCSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 6-Methoxy-2-(4-nitrobenzoyl)pyridine typically begins with 6-methoxypyridine and 4-nitrobenzoyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of 6-methoxy-2-(4-nitrobenzoyl)pyridine-3-carboxylic acid.

Reduction: Formation of 6-methoxy-2-(4-aminobenzoyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(4-nitrobenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Methoxy-2-(4-nitrobenzoyl)pyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside

Structural Differences :

- Core: A glucopyranoside (sugar) backbone vs. pyridine in the target compound.

- Substituents : The 4-nitrobenzoyl group is ester-linked to the 6-hydroxyl of the sugar in this derivative, whereas it is directly attached to the pyridine ring in 6-Methoxy-2-(4-nitrobenzoyl)pyridine.

Physicochemical Properties :

Monosialoside Analogs with 4-Nitrobenzoyl Groups

Functional Comparison :

- highlights monosialoside analogs (e.g., Neu5Ac-Lac derivatives) bearing 4-nitrobenzoyl groups, which showed IC50 values similar to reference compounds in CD22b binding assays. While the target compound shares the nitrobenzoyl group, its pyridine core lacks the sialic acid structure critical for lectin recognition. This suggests divergent biological roles: the sialoside analogs target carbohydrate-binding proteins, whereas this compound may interact with metal ions or aromatic receptors .

Esomeprazole

Structural Contrast :

- Esomeprazole (a proton pump inhibitor) contains a benzimidazole core with methoxy and methylsulfinyl groups, contrasting with the pyridine and nitrobenzoyl motifs in the target compound.

Physicochemical Properties :

- Molecular Weight : Esomeprazole (345.417 g/mol) is heavier than this compound (calculated 258 g/mol).

- Solubility : Esomeprazole is slightly water-soluble, whereas the nitrobenzoyl-pyridine derivative’s solubility is likely lower due to its aromaticity and lack of ionizable groups .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Electronic Effects: The nitro group in this compound may stabilize negative charges or participate in π-π interactions, making it suitable for coordination chemistry. In contrast, glucopyranoside derivatives leverage their polar sugar moieties for biological targeting .

- Biological Activity: While monosialoside analogs with nitrobenzoyl groups exhibit lectin-binding activity, the pyridine derivative’s applications may diverge toward catalysis or small-molecule drug development due to its aromatic core .

- Synthetic Utility: The compound’s nitro group could facilitate further functionalization (e.g., reduction to an amine), offering a pathway to diverse derivatives, a strategy less applicable to acetylated glucopyranosides .

Biological Activity

6-Methoxy-2-(4-nitrobenzoyl)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and a 4-nitrobenzoyl moiety. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, thereby mitigating inflammatory responses. This effect is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

Anticancer Potential

This compound has been evaluated for its anticancer activity . Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was confirmed through assays measuring cell viability across various cancer cell lines, with IC50 values indicating significant potency .

The biological effects of this compound are believed to stem from its interaction with cellular targets, including enzymes and receptors. The nitro group in the structure can undergo bioreduction, forming reactive intermediates that may interact with cellular macromolecules, leading to altered cellular functions .

Study 1: Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a controlled experiment with lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a dose-dependent decrease in TNF-α secretion. At a concentration of 10 µM, the compound reduced TNF-α levels by approximately 50%, showcasing its potential as an anti-inflammatory therapeutic .

Study 3: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways in cancer cells .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.